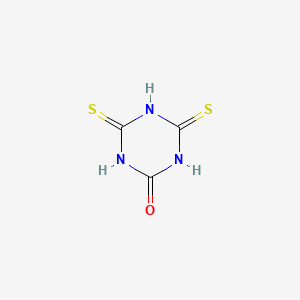
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one is a heterocyclic compound characterized by a triazine ring with two sulfur atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one typically involves the reaction of carbonyl diisothiocyanate with amines. The reaction conditions can vary, but common methods include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: Used in amination reactions to form triazine derivatives.
Chlorinating agents: Used in chlorination reactions to form acyl isocyanide dichlorides.
Major Products Formed
The major products formed from the reactions of this compound include triazines, ammelines, guanidines, and acylcarbodiimides .
Scientific Research Applications
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one can be compared with other similar compounds, such as:
Triazines: Similar in structure but may lack the sulfur atoms and ketone group.
Ammelines: Contain similar triazine rings but differ in functional groups.
Guanidines: Share some structural similarities but have different chemical properties.
Properties
CAS No. |
33776-96-4 |
|---|---|
Molecular Formula |
C3H3N3OS2 |
Molecular Weight |
161.21 g/mol |
IUPAC Name |
4,6-bis(sulfanylidene)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H3N3OS2/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) |
InChI Key |
IDYUFXLSXUPQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)


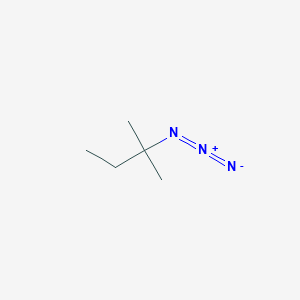

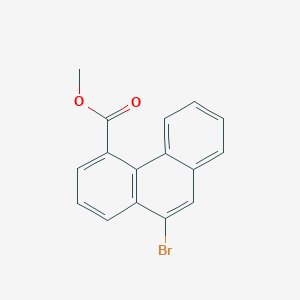
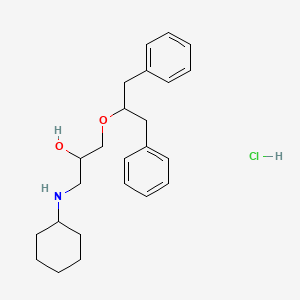
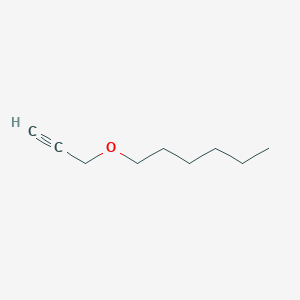
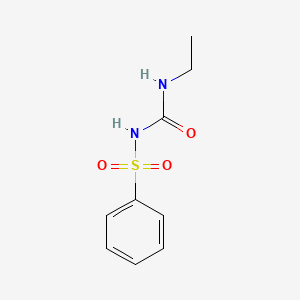
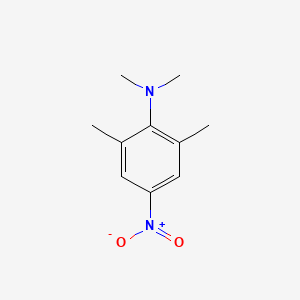
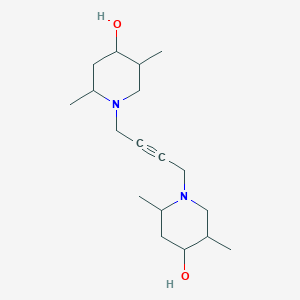

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
